![molecular formula C11H10BrClN2O B5751895 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5751895.png)
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole, also known as BRP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRP is a derivative of imidazole that contains a substituted phenoxyethyl group. This molecule has been found to possess potent antifungal, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole is not fully understood, but it is believed to involve inhibition of key enzymes and proteins involved in the growth and replication of fungal, viral, and bacterial cells. This compound has been found to inhibit the activity of chitin synthase, an enzyme essential for fungal cell wall synthesis. It has also been shown to interfere with viral DNA replication and bacterial cell division.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in vitro and in vivo, making it a safe and viable candidate for drug development. It has been shown to have low cytotoxicity against mammalian cells and exhibits minimal adverse effects on liver and kidney function. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole's potent antifungal, antiviral, and antibacterial properties make it a valuable tool for laboratory experiments. Its low toxicity and minimal adverse effects make it a safe and viable candidate for drug development. However, its synthesis can be challenging, and the molecule's properties may vary depending on the reaction conditions used. This can make it difficult to compare results across different studies.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole. One area of interest is the development of new drugs based on this compound's structure and properties. Researchers are exploring ways to modify the molecule to improve its efficacy and selectivity against specific pathogens. Another area of interest is the investigation of this compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, researchers are exploring the use of this compound as a tool for studying the mechanisms of fungal, viral, and bacterial infections.
Métodos De Síntesis
The synthesis of 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole involves the reaction of 2-bromo-4-chlorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with imidazole to yield the final product. The synthesis of this compound has been optimized to improve yields and purity, and various modifications have been made to the reaction conditions to tailor the molecule's properties for specific applications.
Aplicaciones Científicas De Investigación
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-imidazole has been extensively studied for its potential therapeutic applications. Its antifungal properties have been demonstrated against various fungal species, including Candida albicans and Aspergillus fumigatus. This compound has also been found to possess antiviral activity against herpes simplex virus type 1 and 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli. These properties make this compound a promising candidate for the development of new drugs to combat these infections.
Propiedades
IUPAC Name |
1-[2-(2-bromo-4-chlorophenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2O/c12-10-7-9(13)1-2-11(10)16-6-5-15-4-3-14-8-15/h1-4,7-8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVUOUZEFCKESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
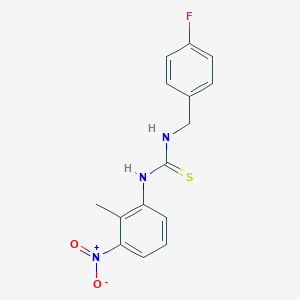
amino]ethanol](/img/structure/B5751820.png)
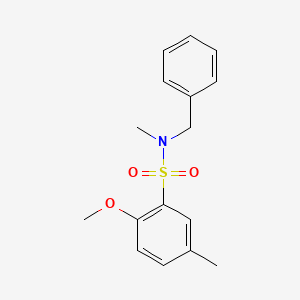
![5-(4-chlorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5751839.png)
![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
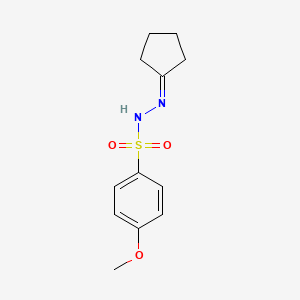
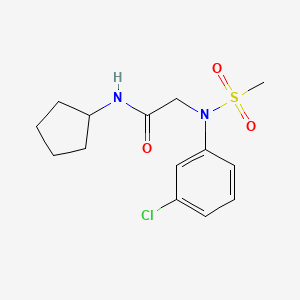
![2-chloro-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5751862.png)
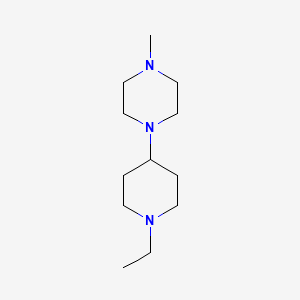
![4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5751880.png)
![2-chloro-N-[2-(ethylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5751885.png)
![N,N-dimethyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5751896.png)

![1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5751905.png)
